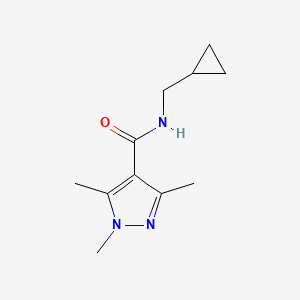
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its effects through multiple pathways. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which play a role in cancer cell growth and survival. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the activity of the glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to inhibit the aggregation of amyloid-β peptides, which are associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide in lab experiments is its potential as a potent anticancer agent. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is its potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides. However, one of the limitations of using 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide. One of the directions is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the aggregation of misfolded proteins. Another direction is to investigate its potential as a combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide and its potential side effects.
Conclusion:
In conclusion, 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potential as an anticancer agent and a treatment for Alzheimer's disease has been studied extensively. However, further studies are needed to understand its mechanism of action and potential side effects. The future directions for research on 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide include investigating its potential as a treatment for other diseases and as a combination therapy with other anticancer agents.
Méthodes De Synthèse
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can be synthesized through a multistep reaction sequence starting from pyrazole-1-carboxylic acid. The first step involves the reaction of pyrazole-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-pyrazol-1-ylacetamide. This intermediate is then reacted with 3-amino-6-bromopyridine in the presence of a base and a palladium catalyst to form 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide.
Applications De Recherche Scientifique
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is its use as a potential anticancer agent. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides, which are associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-11(16)14-9-3-4-10(12-7-9)15-6-2-5-13-15/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMRUIRVTSKAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)


![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)


![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)


![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)